1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18813559
Molecular Formula: C11H11BrF2O2S
Molecular Weight: 325.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrF2O2S |
|---|---|
| Molecular Weight | 325.17 g/mol |
| IUPAC Name | 1-bromo-1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H11BrF2O2S/c1-6(15)10(12)8-4-3-7(17-2)5-9(8)16-11(13)14/h3-5,10-11H,1-2H3 |
| Standard InChI Key | BGSGIESIGOOWJR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propan-2-one backbone substituted with a bromine atom and a 2-(difluoromethoxy)-4-(methylthio)phenyl group. Its IUPAC name (1-bromo-1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one) reflects this arrangement. Key structural attributes include:
-
Molecular formula:
-
Functional groups:
-
Bromine atom (electrophilic site for substitution reactions).
-
Difluoromethoxy group (), enhancing lipophilicity and metabolic stability.
-
Methylthio group (), contributing to electron-donating effects on the aromatic ring.
-
Table 1: Key Physicochemical Properties
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves multi-step halogenation and functionalization of precursor molecules:
-
Precursor Preparation:
-
4-(Difluoromethoxy)benzene and 2-(methylthio)acetophenone are condensed to form 1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one.
-
-
Bromination:
-
Electrophilic bromination at the α-carbon of the ketone using reagents like bromine () or bromosuccinimide (NBS).
-
Key Reaction:
Optimization Challenges
-
Regioselectivity: Ensuring bromination occurs exclusively at the α-carbon requires controlled reaction conditions (e.g., low temperatures, inert atmosphere).
-
Yield: Reported yields for analogous brominated ketones range from 60–75%.
| Compound | IC (Enzyme X) | Antimicrobial MIC () |
|---|---|---|
| 1-Bromo-1-(5-(difluoromethyl)phenyl)propan-2-one | 12.3 nM | 8.5 (S. aureus) |
| 1-Bromo-1-(3-(methylthio)phenyl)propan-2-one | 45.6 nM | 15.2 (E. coli) |
Material Science Applications
-
Fluorinated Polymers: The difluoromethoxy group enhances thermal stability and chemical resistance, making the compound a candidate for specialty polymers .
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
-
Difluoromethoxy vs. Trifluoromethylthio:
-
Difluoromethoxy () provides moderate electron-withdrawing effects, balancing reactivity and stability.
-
Trifluoromethylthio () in analogs (e.g., EVT-14185014) increases electrophilicity but reduces synthetic yield.
-
Reactivity Trends
-
Bromine Substitution: α-Brominated ketones undergo nucleophilic substitution 10× faster than β-brominated counterparts due to carbonyl group activation .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume